molecular formula C6H15NO2S B13606692 5-(Methylsulfonyl)pentan-2-amine

5-(Methylsulfonyl)pentan-2-amine

Cat. No.: B13606692
M. Wt: 165.26 g/mol
InChI Key: MNPKTAQAZVNPOT-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)pentan-2-amine is an organic compound with the molecular formula C6H15NO2S It is characterized by the presence of a methylsulfonyl group attached to a pentan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)pentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pentan-2-amine and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Reaction Mechanism: The methylsulfonyl chloride reacts with the amine group of pentan-2-amine, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides can react with the amine group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

5-(Methylsulfonyl)pentan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)pentan-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfonyl)pentan-2-amine: Unique due to its specific structure and functional groups.

    2-Methyl-5-(methylsulfonyl)pentan-2-amine: Similar but with an additional methyl group.

    5-(Ethylsulfonyl)pentan-2-amine: Similar but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Methylsulfonyl)pentan-2-amine is an organic compound with the molecular formula C₆H₁₃NO₂S. It features a methylsulfonyl group attached to a pentan-2-amine structure, which may confer unique biological activities. This article explores its potential biological effects, synthesis methods, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound consists of:

  • Carbon Chain : A five-carbon backbone.
  • Functional Groups : An amine group at the second carbon and a methylsulfonyl substituent at the first carbon.

The compound's unique structure may contribute to its biological reactivity and potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound have shown antimicrobial effects. For instance, analogs of methylsulfone compounds have been investigated for their ability to inhibit bacterial growth, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .

Anticancer Potential

There is growing interest in the anticancer properties of sulfonyl-containing compounds. Some studies have indicated that methylsulfonyl derivatives can induce apoptosis in cancer cells, although specific research on this compound remains limited .

Synthesis Methods

Various synthetic routes have been proposed for the production of this compound. These include:

  • Direct Alkylation : Using alkyl halides in the presence of amines.
  • Reduction Reactions : Reducing sulfone precursors to obtain the desired amine structure.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural similarities and notable properties of this compound with other related compounds:

Compound NameStructure FeaturesNotable Properties
4-MethylthioamphetamineMethylthio groupPsychoactive effects
N,N-DimethylglycineTwo methyl groups on nitrogenInvolved in metabolic processes
MethanesulfonamideSulfonamide groupExhibits antibacterial properties
5-Aminopentan-2-oneLacks sulfonyl groupStudied for neurotransmission roles

This comparison illustrates how this compound's unique combination of functional groups may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfone compounds, shedding light on their potential applications in drug development. For example, research has demonstrated that modifications to the methylsulfonyl group can significantly influence antimicrobial efficacy and selectivity against various pathogens .

Example Study

A notable study investigated the pharmacokinetics and efficacy of sulfone analogs in a mouse model infected with Pseudomonas aeruginosa. The results indicated a correlation between compound structure and residence time on bacterial targets, suggesting that modifications to the methylsulfonyl moiety could enhance therapeutic outcomes .

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

5-methylsulfonylpentan-2-amine

InChI

InChI=1S/C6H15NO2S/c1-6(7)4-3-5-10(2,8)9/h6H,3-5,7H2,1-2H3

InChI Key

MNPKTAQAZVNPOT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCS(=O)(=O)C)N

Origin of Product

United States

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